molecular formula C23H25N5O8 B1334515 Chymotrypsin CAS No. 9004-07-3

Chymotrypsin

Cat. No. B1334515
CAS RN: 9004-07-3
M. Wt: 499.5 g/mol
InChI Key: CFYIUBWVKZQDOG-UHFFFAOYSA-N
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Description

Chymotrypsin is a digestive enzyme that is part of the serine protease family, which plays a crucial role in the breakdown of proteins in the small intestine. It is synthesized in the pancreas and secreted into the small intestine where it cleaves peptide bonds at the carboxyl side of aromatic or large hydrophobic amino acids .

Synthesis Analysis

Chymotrypsin is synthesized as an inactive precursor, chymotrypsinogen, which is activated by trypsin through cleavage of specific peptide bonds. The active enzyme has been shown to catalyze peptide bond formation under certain conditions, suggesting its potential utility in peptide synthesis . Studies have demonstrated that chymotrypsin can catalyze the synthesis of peptides using various N-acylated amino acid or peptide esters as donors and amino acid derivatives or peptides as acceptors . The enzyme's specificity for synthesis is similar to its specificity for hydrolysis, favoring hydrophobic or bulky amino acid residues .

Molecular Structure Analysis

The molecular structure of chymotrypsin has been elucidated through crystallographic studies. The enzyme's polypeptide chain is folded into two hydrogen-bonded cylinders, each enclosing a hydrophobic core, and many solvent molecules are identified within the structure . The atomic structure of tosyl-α-chymotrypsin at 2 Å resolution has provided insights into the conformational angles, hydrogen-bonding networks, and the environment of different types of amino acid side chains . The structure of indoleacryloyl-α-chymotrypsin has also been described, revealing the binding of the indolyl part of the acyl group in the hydrophobic pocket, which is crucial for the enzyme's hydrolytic mechanism .

Chemical Reactions Analysis

Chymotrypsin catalyzes the hydrolysis of peptide bonds through a mechanism that involves the formation of a tetrahedral intermediate and an acyl-enzyme complex . The enzyme exhibits a bell-shaped pH-rate profile, indicating the presence of ionization and conformational equilibria that affect its catalytic activity . The hydrolysis mechanism is more complex than previously thought, with additional intermediates detected in the hydrolysis of amide substrates . Chymotrypsin can also catalyze the reverse reaction, ester synthesis, particularly in media with low water concentrations .

Physical and Chemical Properties Analysis

Chymotrypsin's physical and chemical properties have been studied extensively. The enzyme's catalytic activity can be influenced by the solvent environment, as seen in peptide and ester synthesis in organic solvents . Modifications such as polyethylene glycol attachment can enhance chymotrypsin's activity in organic solvents . Immobilization of chymotrypsin to poly(vinyl alcohol) increases its catalytic activity for peptide or ester synthesis in hydrophilic organic solvents . The enzyme's specificity and kinetic properties have been statistically analyzed, confirming that its intrinsic specificity is a dominant factor over varying reaction conditions . Chemical fixation to water-insoluble crosslinked dextran has been explored, with the potential for enzymatic solubilization of the enzyme derivatives10.

Scientific Research Applications

Catalytic Mechanism

Chymotrypsin, a proteolytic enzyme, is noteworthy for its catalytic mechanism involving a histidine, serine, and an interior aspartic acid. The aspartic acid's buried negative charge polarizes the system, enhancing the serine oxygen's nucleophilicity, critical for its reactivity towards amides and esters (Blow et al., 1969).

Disease Diagnosis and Drug Discovery

Chymotrypsin is significant in diagnosing pancreatic diseases. A novel molecular docking-based virtual screening strategy identified a nonpeptide-based biosensor targeting chymotrypsin, aiding in early disease diagnosis and drug discovery (Xiong et al., 2018).

Fluorescence Probes for Activity and Inhibitor Screening

A ratiometric fluorescence probe, NI, was designed to detect chymotrypsin activity, offering insights into inhibitor characterization and enzyme activity in live cells (Chen et al., 2018).

Kinetic Studies

Chymotrypsin's two-phase kinetics, pre-steady-state and steady-state, have been extensively studied, providing insights into covalent hydrolysis reactions and catalytic rates (Gressner & Gressner, 2019).

Non-Peptide Probes for Detecting Activity in Living Systems

Non-peptide probes have been developed for sensitive and selective detection of chymotrypsin in living systems. These probes have applications in disease diagnosis and drug discovery (Zou et al., 2021).

Crystallography and Protein Structure

The crystal structure of bovine α-chymotrypsin, a model system for studying serine proteases, offers insights into its biological dimer interface and protein crystallization (Marshall et al., 2018).

Conformational Equilibria and Salt Bridge Energetics

Chymotrypsin exhibits different conformations influenced by a salt bridge between Ile-16 and Asp-194. This equilibrium impacts its ability to bind specific substrates and inhibitors, contributing to our understanding of enzyme structure and function (Fersht, 1972).

Medical Applications: Ophthalmology

Chymotrypsin is used in cataract extraction surgeries. Its biochemical action on the zonule and potential effects on other eye tissues have been a focus of research (Salmony, 1959).

Peptide Synthesis in Organic Media

Chymotrypsin catalyzes reactions in organic solvents, indicating its potential in enzymatic methods for peptide synthesis, an important field in biochemistry (Adlercreutz et al., 1990).

Detection Methods: Optical and Acoustic

Comparative studies using optical and acoustic methods have been conducted to detect chymotrypsin, crucial for studying milk proteases' activity (Piovarci et al., 2021).

Biochemical Characterization in Marine Organisms

Studying chymotrypsin from the yellowleg shrimp has highlighted its application in food processing, due to its resistance to temperature, pH, and efficiency with proteinaceous substrates (Navarrete-del-Toro et al., 2015).

Safety And Hazards

Chymotrypsin is generally safe and does not cause unwanted side effects when taken by mouth to reduce inflammation and redness following surgery or injury, and when applied topically to the skin to help heal wounds and burns . Some people may experience gastrointestinal discomfort, such as gas, diarrhea, constipation, or nausea .

Future Directions

Chymotrypsin supplements are enzymes that help the body digest proteins . The supplements are used to reduce redness and swelling caused by surgery or infection and help promote speedier healing of wounds or traumatic injury to tissue . Research shows that when used in combination with the enzyme trypsin, it can be applied topically to the skin to remove dead tissue from wounds and expedite healing .

properties

IUPAC Name

4-[[2-[[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYIUBWVKZQDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30988741
Record name 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid
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Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

100000 USP UNITS SOL IN 10 ML WATER, 10 ML SALINE TS
Record name CHYMOTRYPSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Chymotrypsin is synthesized by pancreatic acinar cells as an inactive precursor, chymotrypsinogen, that is secreted to the duodenum and activated via trypsin-induced cleavage. It also induces its own activation by cleaving essential amino acid residues in the oxyanion hole to produce α-Chymotrypsin, which is a more stable form than π-Chymotrypsin. Residues His-57, Asp-102, and Ser-195 form the catalytic triad while residues 189–195, 214–220, and 225–228 form the primary substrate-binding pocket called S1 binding pocket. Residue 189 in the polar serine residue that lies at the bottom of the S1 binding pocket. Chymotrypsin favors aromatic residues like phenylalanine, tyrosine, and tryptophan but may hydrolyze other bonds in peptides at slower rates., THEY SPLIT SECONDARY AMIDE OR PEPTIDE BONDS, CARBOXYLIC OR PHENOLIC ESTER BONDS & EVEN CARBON-CARBON BONDS. THEIR MAIN FUNCTION IS TO HYDROLYZE PEPTIDE BONDS DURING THE INTESTINAL DIGESTION OF PROTEINS. /CHYMOTRYPSINS/
Record name Chymotrypsin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09375
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name CHYMOTRYPSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Chymotrypsin

Color/Form

WHITE TO YELLOWISH WHITE; CRYSTALLINE OR AMORPHOUS POWDER

CAS RN

9004-07-3, 68982-90-1
Record name Chymotrypsin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09375
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chymotrypsin
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Record name 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chymotrypsin
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Record name CHYMOTRYPSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
299,000
Citations
ML Bender, JV Killheffer, S Cohen - CRC critical reviews in …, 1973 - Taylor & Francis
… of chymotrypsin are discussed later in this review in the section “Mechanism.” The activity of chymotrypsin … The selectivity of chymotrypsin for peptide bonds formed by particular amino …
Number of citations: 111 www.tandfonline.com
W Rick - Methods of enzymatic analysis, 1974 - Elsevier
… endopeptidase, chymotrypsin. Chymotrypsin A from pig pancreas differs from chymotrypsin A … Casein is hydrolyzed by chymotrypsin with the formation of hydrolysis products, whose …
Number of citations: 108 www.sciencedirect.com
R Wirnt - Methods of enzymatic analysis, 1965 - Elsevier
… This chapter describes the preparation and measurement of chymotrypsin. Chymotrypsin … The first step in the activation of α-chymotrypsinogen is the formation of π-chymotrypsin. It is …
Number of citations: 50 www.sciencedirect.com
DM Blow - Accounts of chemical research, 1976 - ACS Publications
… amino acids,2 and is activated to chymotrypsin by the hydrolysis of a single peptide bond, … have a close homology to chymotrypsin are widespread. In addition to chymotrypsin B, trypsin, …
Number of citations: 720 pubs.acs.org
ML Bender, FJ Kezdy - Journal of the American Chemical Society, 1964 - ACS Publications
… -chymotrypsin reactions would predict at least a hundredfold difference in the relative rates of these substrates.6 The pH dependence of the a-chymotrypsin-… the -chymotrypsin-catalyzed …
Number of citations: 287 pubs.acs.org
BW Matthews, PB Sigler, R Henderson, DM Blow - Nature, 1967 - nature.com
A model is proposed for the structure of an inhibited derivative of an enzyme which hydrolyses proteins. It is based on a map of the electron density distribution at 2 Å resolution and …
Number of citations: 763 www.nature.com
GP Hess, J McConn, E Ku… - … Transactions of the …, 1970 - royalsocietypublishing.org
… chymotrypsin in solution will be discussed in this paper. To be considered in particular is information about individual steps in chymotrypsin … The function of chymotrypsin is the catalytic …
Number of citations: 137 royalsocietypublishing.org
H Tsukada, DM Blow - Journal of molecular biology, 1985 - Elsevier
… Diffraction data for α-chymotrypsin crystals at −10 C … chymotrypsin molecules in the crystallographic asymmetric unit were refined independently. The overall structure of α-chymotrypsin …
Number of citations: 320 www.sciencedirect.com
M Zimmerman, E Yurewicz, G Patel - Analytical Biochemistry, 1976 - Elsevier
… As little as 0.5/zg/ml of chymotrypsin could be detected; at pH 8.0, Km= 0.7 raM. The … of measuring chymotrypsin-like activity in tissue extracts. Hydrolysis of the substrate by chymotrypsin …
Number of citations: 240 www.sciencedirect.com
JJ Perona, L Hedstrom, WJ Rutter, RJ Fletterick - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received October 26, 1994® abstract: Converting the specificity of trypsin to that of chymotrypsin has beenshown to require the exchange of amino acids in multiple …
Number of citations: 190 pubs.acs.org

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